molecular formula C15H15NO B184550 N-(4-ethylphenyl)benzamide CAS No. 20371-68-0

N-(4-ethylphenyl)benzamide

Cat. No.: B184550
CAS No.: 20371-68-0
M. Wt: 225.28 g/mol
InChI Key: PVTYITKMIHHRJH-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 4-ethyl-substituted aniline moiety. Its molecular formula is C₁₅H₁₅NO (molecular weight: 225.29 g/mol), with a CAS number of 84270-05-3 . The compound is synthesized via high-yield routes (up to 97.3%) involving condensation reactions between benzoyl chloride derivatives and 4-ethylaniline precursors . Structural validation through IR and NMR spectroscopy confirms the presence of key functional groups, including the N-H stretch (≈3250 cm⁻¹), C=O carbonyl (≈1650 cm⁻¹), and aromatic C-H vibrations . The 4-ethylphenyl substituent enhances lipophilicity, influencing solubility and biological interactions .

Properties

CAS No.

20371-68-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

PVTYITKMIHHRJH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-ethylphenyl)benzamide with structurally analogous benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data (¹³C-NMR, δ ppm)
This compound C₁₅H₁₅NO 225.29 4-Ethylphenyl N/A 166.09 (C=O), 139.43 (Ar-C), 30.22 (CH₂CH₃)
N-(2-Ethylphenyl)benzamide (9i) C₂₈H₂₆N₆OS₂ 526 2-Ethylphenyl, thiazole-triazole N/A 166.52 (C=O), 133.32 (Ar-C), 30.19 (CH₂CH₃)
N-(4-Dimethylphenyl)benzamide (9h) C₂₇H₂₄N₆OS₂ 512 4-Dimethylphenyl N/A 166.50 (C=O), 139.52 (Ar-C), 56.04 (N-CH₃)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 3,4-Dimethoxyphenethyl 90 166.09 (C=O), 149.45 (OCH₃), 56.00 (OCH₃)
4-Bromo-N-(2-nitrophenyl)benzamide (I) C₁₃H₉BrN₂O₃ 337.13 2-Nitrophenyl, 4-Br N/A N/A

Key Observations :

  • Substituent Effects: The position of the ethyl group (4- vs. 2-) influences electronic and steric properties.
  • Lipophilicity : this compound exhibits higher lipophilicity than methoxy-substituted derivatives (e.g., Rip-B), impacting membrane permeability .
  • Thermal Stability : Rip-B has a defined melting point (90°C), whereas data for other compounds are unavailable, suggesting variability in crystalline packing due to substituent bulk .

Key Insights :

  • Tyrosinase Inhibition : this compound’s activity is attributed to the 4-ethylphenyl group, which may obstruct the enzyme’s active site more effectively than smaller substituents (e.g., methyl) .
  • Therapeutic Potential: Imidazole- and thiazole-containing analogs (e.g., ) show broader antimicrobial and anticancer activities, suggesting heterocyclic additions enhance target versatility .
Spectral and Analytical Comparisons
  • ¹³C-NMR : The carbonyl carbon (C=O) in this compound resonates at δ 166.09 ppm, similar to Rip-B (δ 166.09 ppm) but distinct from thiazole derivatives (δ 166.52 ppm) due to electronic effects of adjacent heterocycles .
  • HR-MS : this compound shows an exact mass of 285.1597 [M+H]⁺, aligning with its molecular formula (C₁₇H₂₀N₂O₂), while brominated analogs (e.g., 4MNB) exhibit higher mass shifts (e.g., +79.9 Da for Br) .

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